1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine
Overview
Description
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a trifluoromethylphenyl group and a hydroxyl group. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the nitrogen atom in the piperidine ring, enhancing the compound’s stability during synthetic processes. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Mode of Action
It’s known that this compound is derived from a c-h activation methodology developed by jin-quan yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine . This suggests that the compound may interact with its targets through a palladium-mediated carbon-carbon bond formation process.
Preparation Methods
The synthesis of 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethylphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the trifluoromethylphenyl group is coupled with a halogenated piperidine intermediate in the presence of a palladium catalyst.
Protection with Boc Group: The final step involves the protection of the nitrogen atom with a Boc group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.
Chemical Reactions Analysis
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for hydroxylation, and bases for protection group introduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine has diverse applications in scientific research:
Comparison with Similar Compounds
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine can be compared with similar compounds such as:
1-Boc-4-phenyl-4-hydroxypiperidine: Lacks the trifluoromethyl group, resulting in different lipophilicity and biological activity profiles.
1-Boc-4-[3-(trifluoromethyl)phenyl]piperidine: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities and overall reactivity.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased metabolic stability and enhanced biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3/c1-15(2,3)24-14(22)21-9-7-16(23,8-10-21)12-5-4-6-13(11-12)17(18,19)20/h4-6,11,23H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGBBWCXYDCSGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678148 | |
Record name | tert-Butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634464-86-1 | |
Record name | tert-Butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.